Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate
Description
Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is a complex organic compound with a molecular formula of C15H12N2O2S3 and a molecular weight of 349.48 g/mol This compound features a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
methyl 2-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S3/c1-19-14(18)9-5-3-4-6-11(9)22-13-12-10(7-8-21-12)16-15(17-13)20-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGWQFOEWVDXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2SC=C3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . Industrial production methods may involve the use of high-throughput synthesis techniques to ensure purity and yield. Reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thieno[3,2-d]pyrimidine core to its dihydro derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature controls to optimize reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The methylsulfanyl groups can enhance binding affinity and specificity, leading to more effective inhibition or activation of target proteins .
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds have a similar core structure but differ in functional groups, affecting their chemical reactivity and biological activity.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the heterocyclic rings, leading to distinct properties and applications.
Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is unique due to its specific substitution pattern and the presence of methylsulfanyl groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C15H12N2O2S3
- Molecular Weight : 334.41 g/mol
Structural Features
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of methylsulfanyl and benzenecarboxylate groups contributes to its chemical reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis.
Table 1: Summary of Anticancer Studies on Thieno[3,2-d]pyrimidine Derivatives
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis and interfering with nucleic acid metabolism.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thieno[3,2-d]pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes involved in metabolic pathways. For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both prokaryotic and eukaryotic organisms.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound Tested | Inhibition Type | IC50 Value |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | This compound | Competitive inhibition | 8 µM |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Signal Transduction Modulation : Alteration of key signaling pathways such as PI3K/Akt and MAPK pathways.
- Enzyme Interaction : Competitive inhibition of critical enzymes involved in nucleotide synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, sulfanyl-thienopyrimidine intermediates (e.g., ) are reacted with methyl benzoate derivatives under inert atmospheres. Yield optimization requires precise control of temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of sulfur-containing precursors. Catalytic systems, such as Pd(PPh₃)₄, enhance regioselectivity in heterocyclic coupling steps .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- X-ray crystallography () resolves bond angles (e.g., C–S–C ~105°) and confirms the thienopyrimidine core’s planarity.
- NMR (¹H/¹³C) identifies methylsulfanyl (–SCH₃) protons at δ 2.5–3.0 ppm and aromatic protons in the benzoate moiety (δ 7.2–8.1 ppm).
- HRMS validates molecular weight (e.g., C₁₄H₁₂N₂O₂S₃: calc. 352.01, observed 352.02) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity or biological activity data?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic sites (e.g., sulfur atoms at positions 2 and 4 of the thienopyrimidine ring) for nucleophilic attack. Comparative studies with analogs ( ) reveal that electron-withdrawing groups on the benzoate moiety increase electrophilicity by 15–20%. MD simulations further assess solvation effects on binding affinity discrepancies in enzymatic assays .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Methodological Answer : Slow vapor diffusion using dichloromethane/hexane mixtures (1:3 v/v) at 4°C promotes single-crystal growth. Co-crystallization with thiourea derivatives () stabilizes the sulfanyl-thienopyrimidine lattice via S···S interactions (3.2–3.5 Å). For disordered structures, refinement with SHELXL and TWINABS software improves resolution (<0.8 Å) .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Steric hindrance from the methylsulfanyl group reduces coupling efficiency at the 4-position of the thienopyrimidine ring. Electronic effects are quantified via Hammett constants (σₚ = +0.23 for –SCH₃), showing a 30% decrease in Suzuki-Miyaura coupling yields compared to –H analogs. Optimized conditions include bulkier ligands (e.g., XPhos) to mitigate steric clashes .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
- Methodological Answer :
- Step 1 : Validate purity (>98% via HPLC, ) to exclude impurities as confounding factors.
- Step 2 : Perform dose-response assays under standardized conditions (e.g., IC₅₀ in µM ranges).
- Step 3 : Compare structural analogs ( ) to identify SAR trends (e.g., –CF₃ substitution in increases hydrophobicity by 1.5 logP units). Contradictions often arise from assay variability (e.g., cell line differences) or incomplete stereochemical characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
